molecular formula C13H11NO3S B14607120 (5-Carbamothioylfuran-2-yl)methyl benzoate CAS No. 57944-12-4

(5-Carbamothioylfuran-2-yl)methyl benzoate

Katalognummer: B14607120
CAS-Nummer: 57944-12-4
Molekulargewicht: 261.30 g/mol
InChI-Schlüssel: ZGOSQIAAQPKAMH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5-Carbamothioylfuran-2-yl)methyl benzoate is an organic compound that features a furan ring substituted with a carbamothioyl group and a benzoate ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (5-Carbamothioylfuran-2-yl)methyl benzoate typically involves the reaction of furan derivatives with benzoic acid or its derivatives. One common method includes the esterification of 5-carbamothioylfuran-2-carboxylic acid with benzyl alcohol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the mixture is heated to reflux to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions: (5-Carbamothioylfuran-2-yl)methyl benzoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The carbamothioyl group can be reduced to form corresponding amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) can be employed.

Major Products:

    Oxidation: Furanones, carboxylic acids.

    Reduction: Amines, thiols.

    Substitution: Halogenated furans, nitrofurans.

Wissenschaftliche Forschungsanwendungen

(5-Carbamothioylfuran-2-yl)methyl benzoate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of (5-Carbamothioylfuran-2-yl)methyl benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its derivatives may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular pathways involved in cancer cell proliferation, inducing apoptosis.

Vergleich Mit ähnlichen Verbindungen

    Benzofuran: A structurally related compound with a furan ring fused to a benzene ring.

    Furan-2-carboxylic acid: A simpler furan derivative with a carboxyl group.

    Thiourea derivatives: Compounds containing the thiourea functional group, similar to the carbamothioyl group in (5-Carbamothioylfuran-2-yl)methyl benzoate.

Uniqueness: this compound is unique due to the presence of both the furan ring and the carbamothioyl group, which confer distinct chemical reactivity and potential biological activities. Its combination of structural features makes it a versatile compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

57944-12-4

Molekularformel

C13H11NO3S

Molekulargewicht

261.30 g/mol

IUPAC-Name

(5-carbamothioylfuran-2-yl)methyl benzoate

InChI

InChI=1S/C13H11NO3S/c14-12(18)11-7-6-10(17-11)8-16-13(15)9-4-2-1-3-5-9/h1-7H,8H2,(H2,14,18)

InChI-Schlüssel

ZGOSQIAAQPKAMH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(=O)OCC2=CC=C(O2)C(=S)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.